1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride
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Overview
Description
1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with the molecular formula C11H13N3·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
Mechanism of Action
Target of Action
It is known that 5-amino-pyrazoles, a class to which this compound belongs, are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities . These compounds have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
It’s known that the amino group in 1-methyl-5-amino-pyrazole, a related compound, has significant basicity and nucleophilicity, allowing it to undergo a series of nucleophilic substitution reactions to yield derivative pyrazole compounds .
Biochemical Pathways
It’s known that 5-amino-pyrazoles are used as synthetic building blocks in the synthesis of diverse heterocyclic compounds .
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific proteins, influencing their activity and stability. For instance, it has been observed to interact with proteases, modulating their enzymatic activity . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes, leading to changes in cellular behavior . Additionally, it affects metabolic pathways, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular functions . The compound’s ability to modulate enzyme activity is particularly significant in understanding its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. The compound has shown stability under specific conditions, but its effects can change over time due to degradation . Long-term studies have indicated that the compound can have lasting effects on cellular function, which is essential for its potential use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are crucial for understanding the compound’s overall effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, influenced by targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzyl hydrazine with 3-methyl-2-butanone under acidic conditions to form the pyrazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions is crucial to achieve high efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce various N-substituted pyrazoles .
Scientific Research Applications
1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
1-Benzyl-3-methyl-1H-pyrazole: Lacks the amine group, resulting in different reactivity and applications.
3-Methyl-1H-pyrazol-5-amine: Similar structure but without the benzyl group, affecting its biological activity.
1-Phenyl-3-methyl-1H-pyrazol-5-amine: Substitution of the benzyl group with a phenyl group alters its chemical properties.
Uniqueness: 1-Benzyl-3-methyl-1H-pyrazol-5-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyl and amine groups allows for versatile modifications and applications in various fields of research .
Properties
IUPAC Name |
2-benzyl-5-methylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-9-7-11(12)14(13-9)8-10-5-3-2-4-6-10;/h2-7H,8,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTOXGHMVJAXGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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